molecular formula C12H13NO3 B13006506 4-(Benzylamino)-2-methyl-4-oxobut-2-enoic acid

4-(Benzylamino)-2-methyl-4-oxobut-2-enoic acid

Cat. No.: B13006506
M. Wt: 219.24 g/mol
InChI Key: JHMJFXNHTIZANZ-VQHVLOKHSA-N
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Description

4-(benzylamino)-2-methyl-4-oxobut-2-enoic acid is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzylamino group attached to a butenoic acid backbone, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylamino)-2-methyl-4-oxobut-2-enoic acid typically involves the reaction of benzylamine with a suitable precursor, such as 2-methyl-4-oxobut-2-enoic acid. The reaction is often carried out under controlled conditions to ensure high yield and purity. Common reagents used in this synthesis include acetic acid and ammonium thiocyanate, which facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized reaction conditions to maximize efficiency and minimize waste. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

4-(benzylamino)-2-methyl-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of new alkylated derivatives .

Scientific Research Applications

4-(benzylamino)-2-methyl-4-oxobut-2-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(benzylamino)-2-methyl-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylamino group plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The compound may also influence signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(benzylamino)-2-methyl-4-oxobut-2-enoic acid stands out due to its unique combination of a benzylamino group and a butenoic acid backbone, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications .

Biological Activity

4-(Benzylamino)-2-methyl-4-oxobut-2-enoic acid, also known as (E)-4-(benzylamino)-2-methyl-4-oxobut-2-enoic acid, is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including antimicrobial properties, enzyme interactions, and potential therapeutic applications.

  • Molecular Formula: C11H13NO3
  • Molecular Weight: 219.24 g/mol
  • Structure: The compound features a benzylamino group attached to a butenoic acid backbone at the 4-position, contributing to its unique reactivity and biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting its potential as a lead compound for antibiotic development. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, similar to that of β-lactam antibiotics.

Enzyme Interaction Studies

The compound's benzylamino group plays a crucial role in its interaction with specific enzymes and receptors. It has been shown to modulate enzyme activity related to inflammation and cell proliferation. For instance, it demonstrates binding affinity towards histone demethylases, which are involved in epigenetic regulation of gene expression .

Case Studies

  • Antimicrobial Efficacy:
    • A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, showcasing its potential as a broad-spectrum antimicrobial agent.
  • Histone Demethylase Inhibition:
    • Another study investigated the compound's ability to inhibit Jumonji domain-containing histone demethylases (JHDMs). The IC50 values ranged from 3.4 to 43 µM for various JHDMs, indicating selective inhibition compared to other enzymes like LSD1 and histone deacetylases .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activity of this compound compared to structurally similar compounds:

Compound NameBiological ActivityUnique Features
This compound Antimicrobial, enzyme inhibitionMethyl substitution enhances solubility
4-(Benzylamino)-4-oxobut-2-enoic acidLimited antimicrobial activityLacks methyl substitution at position 2
(Z)-4-Benzylamino-4-oxobut-2-enoic acidModerate enzyme inhibitionGeometric isomer with different stereochemistry

The biological activity of this compound is largely attributed to its structural features that allow it to interact with various biological targets. The benzylamine moiety is believed to facilitate binding to active sites on enzymes, thereby influencing their catalytic activities and downstream signaling pathways associated with inflammation and cellular growth .

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

(E)-4-(benzylamino)-2-methyl-4-oxobut-2-enoic acid

InChI

InChI=1S/C12H13NO3/c1-9(12(15)16)7-11(14)13-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,14)(H,15,16)/b9-7+

InChI Key

JHMJFXNHTIZANZ-VQHVLOKHSA-N

Isomeric SMILES

C/C(=C\C(=O)NCC1=CC=CC=C1)/C(=O)O

Canonical SMILES

CC(=CC(=O)NCC1=CC=CC=C1)C(=O)O

Origin of Product

United States

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